4,4-Difluoro-2-methoxycyclohexanone
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Overview
Description
4,4-Difluoro-2-methoxycyclohexanone is an organic compound with the molecular formula C7H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methoxycyclohexanone typically involves the introduction of fluorine atoms and a methoxy group to a cyclohexanone precursor. One common method involves the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a methoxy group donor like methanol. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-methoxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoromethoxycyclohexanoic acid.
Reduction: Formation of 4,4-difluoro-2-methoxycyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-2-methoxycyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methoxycyclohexanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy group may also play a role in the compound’s overall reactivity and interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanone: Lacks the methoxy group, making it less versatile in certain reactions.
2-Fluorocyclohexanone: Contains only one fluorine atom, resulting in different chemical properties.
4-Methoxycyclohexanone:
Uniqueness
4,4-Difluoro-2-methoxycyclohexanone is unique due to the combination of fluorine atoms and a methoxy group on the cyclohexanone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
4,4-Difluoro-2-methoxycyclohexanone is a fluorinated ketone that has garnered attention in pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. The presence of fluorine atoms in its structure is known to enhance metabolic stability, bioavailability, and biological activity compared to non-fluorinated compounds.
Chemical Structure and Properties
The molecular formula of this compound is C7H10F2O2. Its structure features a cyclohexanone ring with two fluorine atoms at the 4-position and a methoxy group at the 2-position. This configuration is significant for its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that fluorinated compounds like this compound may exhibit enhanced biological activity due to their unique electronic properties. These compounds can interact with various enzymes and receptors, potentially influencing metabolic pathways and therapeutic efficacy.
Key Biological Activities
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases such as cancer and cardiovascular conditions .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological processes. For instance, molecular docking studies have predicted its binding affinity to various protein targets, indicating potential as a drug candidate .
- Pharmacological Potential : The compound's structural similarities to known pharmacophores suggest it may be developed into therapeutic agents targeting specific pathways in disease processes .
Case Studies
- Molecular Docking Studies : A study utilized molecular docking techniques to assess the binding interactions of this compound with several proteins. The results indicated favorable binding energies, suggesting potential as an inhibitor for specific targets involved in cancer progression .
- Synthesis of Bioactive Analogues : Researchers have synthesized analogues of this compound to explore their biological activities further. Some derivatives demonstrated enhanced potency against tumor cell lines compared to the parent compound .
- Agrochemical Applications : The compound has also been investigated for its role in developing agrochemicals. Its structural motif is found in several pesticides, where it contributes to enhanced insecticidal activity and persistence in the environment.
Data Tables
Properties
IUPAC Name |
4,4-difluoro-2-methoxycyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6-4-7(8,9)3-2-5(6)10/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSTZWZQKNVRHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CCC1=O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735083 |
Source
|
Record name | 4,4-Difluoro-2-methoxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232060-73-9 |
Source
|
Record name | 4,4-Difluoro-2-methoxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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